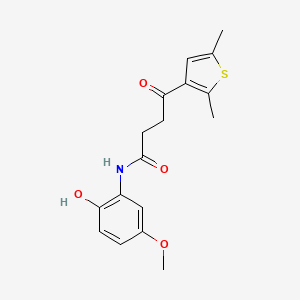
4-(2,5-dimethylthiophen-3-yl)-N-(2-hydroxy-5-methoxyphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylthiophen-3-yl)-N-(2-hydroxy-5-methoxyphenyl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of amides This compound features a thiophene ring substituted with dimethyl groups, a hydroxy-methoxy substituted phenyl ring, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylthiophen-3-yl)-N-(2-hydroxy-5-methoxyphenyl)-4-oxobutanamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the 2,5-dimethyl substitution can be achieved through Friedel-Crafts alkylation using methylating agents.
Amide Bond Formation: The thiophene derivative can then be reacted with a suitable acyl chloride or anhydride to introduce the oxobutanamide moiety.
Coupling with Phenol Derivative: The final step involves coupling the intermediate with 2-hydroxy-5-methoxyphenylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the phenolic hydroxyl group.
Reduction: Reduction reactions could target the carbonyl group in the oxobutanamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are common.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of functional groups that can interact with biological macromolecules.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for 4-(2,5-dimethylthiophen-3-yl)-N-(2-hydroxy-5-methoxyphenyl)-4-oxobutanamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene and phenolic groups suggests potential interactions with hydrophobic and hydrogen-bonding sites in biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethylthiophen-3-yl)-N-(2-hydroxyphenyl)-4-oxobutanamide
- 4-(2,5-dimethylthiophen-3-yl)-N-(2-methoxyphenyl)-4-oxobutanamide
- 4-(2,5-dimethylthiophen-3-yl)-N-(2-hydroxy-5-methylphenyl)-4-oxobutanamide
Uniqueness
The unique combination of the dimethylthiophene ring and the hydroxy-methoxyphenyl group in 4-(2,5-dimethylthiophen-3-yl)-N-(2-hydroxy-5-methoxyphenyl)-4-oxobutanamide may confer distinct chemical and biological properties, such as enhanced stability, specific binding affinities, or unique reactivity patterns compared to its analogs.
Properties
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)-N-(2-hydroxy-5-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-10-8-13(11(2)23-10)15(19)6-7-17(21)18-14-9-12(22-3)4-5-16(14)20/h4-5,8-9,20H,6-7H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHXCCPZBMZAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CCC(=O)NC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
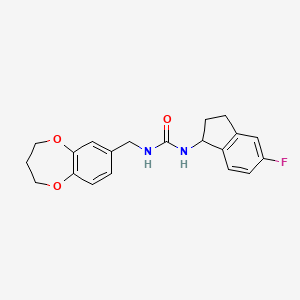
![2-ethylsulfonyl-N-[(5-fluoro-2-nitrophenyl)methyl]-N-methylethanamine](/img/structure/B7053351.png)
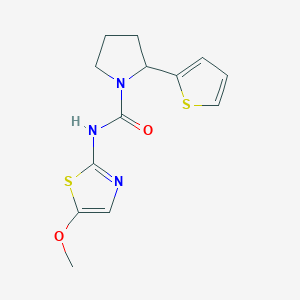
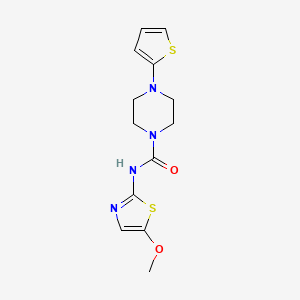
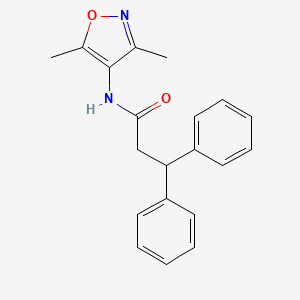
![1-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-2-methoxy-2-methylpropan-1-one](/img/structure/B7053368.png)
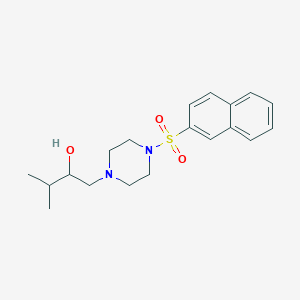
![4,5-dimethyl-2-[[4-(1H-pyrazol-5-ylmethyl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B7053381.png)
![3-ethyl-5-[4-(1H-pyrazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7053384.png)
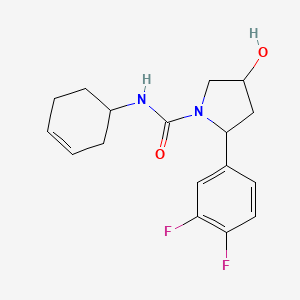
![N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7053393.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide](/img/structure/B7053400.png)
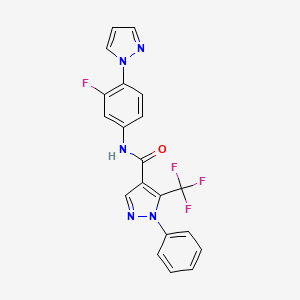
![4-[[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7053411.png)
